Melanoma-overexpressed antigen 1 (24-37) is a peptide derived from the melanoma-associated antigen A1, which is part of the melanoma-associated antigen gene family. This antigen is significant in cancer immunology as it is recognized by cytotoxic T lymphocytes, making it a potential target for immunotherapy. The expression of this antigen is primarily observed in melanoma cells and some other tumors, but it is largely absent in normal tissues, which underscores its importance in tumor-specific immune responses.
Melanoma-associated antigens, including melanoma-overexpressed antigen 1, were first identified in the early 1990s during studies aimed at discovering tumor antigens in melanoma cells. These antigens are encoded by genes located on the X chromosome and are typically silent in normal tissues, with expression primarily confined to malignant cells. The identification of these antigens has paved the way for developing targeted immunotherapies that exploit the immune system's ability to recognize and attack cancer cells.
Melanoma-overexpressed antigen 1 belongs to the broader category of tumor-associated antigens, specifically the melanoma-associated antigen family. Members of this family are categorized based on their chromosomal location and expression patterns into type I and type II antigens. The type I melanoma-associated antigens, including MAGE-A1, are particularly noted for their role in eliciting immune responses against tumors.
The synthesis of melanoma-overexpressed antigen 1 can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase peptide synthesis involves sequentially adding amino acids to a growing peptide chain anchored to a solid support. This method allows for precise control over the sequence and purity of the synthesized peptide.
Technical Details:
The molecular structure of melanoma-overexpressed antigen 1 consists of a linear sequence of amino acids that forms a specific three-dimensional conformation crucial for its recognition by T-cell receptors. The primary sequence is characterized by hydrophobic and polar residues that influence its folding and interaction with major histocompatibility complex molecules.
The chemical reactions involving melanoma-overexpressed antigen 1 primarily pertain to its interactions with immune components such as T-cell receptors and major histocompatibility complex molecules. These interactions are crucial for T-cell activation and subsequent immune responses against melanoma cells.
Technical Details:
The mechanism of action for melanoma-overexpressed antigen 1 involves its presentation on the surface of melanoma cells via major histocompatibility complex class I molecules. This presentation allows cytotoxic T lymphocytes to recognize and bind to the melanoma cells, leading to their destruction.
Melanoma-overexpressed antigen 1 is typically a soluble peptide at physiological conditions. Its solubility is influenced by its amino acid composition, particularly the presence of charged or polar residues.
Melanoma-overexpressed antigen 1 has several applications in cancer research and therapy:
The MELOE-1 antigen is a 46-amino acid protein overexpressed in melanoma cells, with residues 24-37 constituting a critical immunogenic region. This segment contains overlapping epitopes recognized by both CD8⁺ and CD4⁺ T cells. Structural analyses reveal that MELOE-1 (24-37) (sequence: AACPPWHPSERISST) adopts an α-helical conformation that facilitates binding to multiple HLA class II molecules. The core binding motif (residues 26-33: CPPWHPSER) features hydrophobic residues at positions P1 and P6 (Proline and Serine) and charged residues (Glutamic Acid, Arginine) at P8-P9, enabling electrostatic interactions with HLA peptide-binding grooves. Notably, this region flanks the well-characterized HLA-A*0201-restricted epitope MELOE-1 (36-44) (TLNDECWPA), positioning it strategically for coordinated immune recognition [1] [4] [7].
Table 1: Structural Features of Key MELOE-1 Epitopes
Epitope Position | Amino Acid Sequence | Structural Motif | HLA Restriction |
---|---|---|---|
24-37 | AACPPWHPSERISST | α-helix; hydrophobic core | HLA-DRβ11101, HLA-DQβ10603 |
26-40 | CPPWHPSERISSTLNDE | Extended β-sheet C-terminus | HLA-DRβ1*1101 |
32-46 | RISSTLNDECWPASL | Linear with C-terminal anchor | HLA-DQβ1*0603 |
36-44 | TLNDECWPA | β-turn with A2 anchor residues | HLA-A*0201 |
The HLA-A0201-restricted epitope MELOE-1 (36-44) (TLNDECWPA) is embedded within the 24-37 region. This epitope possesses canonical HLA-A0201 binding residues: Threonine (T) at position 1 (P1) and Alanine (A) at P9, which serve as primary anchor residues stabilizing the peptide-HLA complex. T cell receptor (TCR) recognition studies demonstrate that CD8⁺ T cells from melanoma patients and healthy donors exhibit high avidity for this epitope, with functional avidity (EC₅₀) values ranging from 10⁻⁸ to 10⁻¹⁰ M. Intracellular cytokine staining confirms that epitope-specific CD8⁺ T cells produce IFN-γ and TNF-α upon activation, indicating a Th1-polarized cytotoxic response critical for antitumor activity. The persistence of this T cell repertoire in >80% of HLA-A*0201⁺ melanoma patients underscores its immunodominance [1] [7] [10].
The MELOE-1 (24-37) region harbors two distinct HLA class II epitopes:
Dendritic cells (DCs) efficiently process the full-length MELOE-1 antigen (46 aa) and the long peptide MELOE-1 (22-46) (AACPPWHPSERISSTLNDECWPASL) into epitopes presented by both HLA class I and II. Key findings include:
Table 2: Antigen-Presenting Cell Efficiency for MELOE-1 Epitopes
APC Type | Stimulus | CD8⁺ T Cell Activation (IFN-γ⁺ %) | CD4⁺ T Cell Activation (IFN-γ⁺ %) | Key Mechanism |
---|---|---|---|---|
Monocyte-derived DCs | MELOE-1 (22-46) | 1.8% ± 0.4% | 2.3% ± 0.6% | Cross-presentation in endosomes |
Monocyte-derived DCs | MELOE-1 (36-44) | 1.2% ± 0.3% | Not detected | Direct MHC-I loading |
Melanoma cell line | Full-length MELOE-1 | 0.9% ± 0.2% | <0.1% | Defective endosomal maturation |
IFN-γ-treated melanoma | Full-length MELOE-1 | 1.1% ± 0.3% | 0.4% ± 0.1% | Upregulated HLA-DM/DO |
Proteasomal and endosomal degradation pathways differentially govern MELOE-1 epitope generation:
Table 3: Degradation Pathways Governing MELOE-1 Epitope Presentation
Degradation Pathway | Key Enzymes/Regulators | Effect on MELOE-1 Epitopes | Functional Consequence |
---|---|---|---|
Proteasomal | 20S core, β5 subunit | Generates MELOE-1 (36-44) for MHC-I | CD8⁺ T cell activation |
Endosomal/Lysosomal | Cathepsin S, Cathepsin L | Trims MELOE-1 (24-37) to MHC-II epitopes | CD4⁺ T cell activation |
Autophagic flux | TPC2, LC3-II | Degrades MHC-I; inhibition stabilizes complexes | Enhanced CD8⁺ T cell cytotoxicity |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8